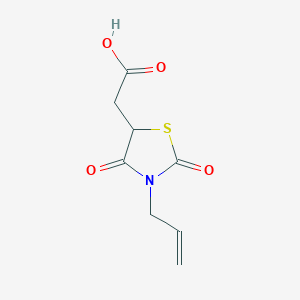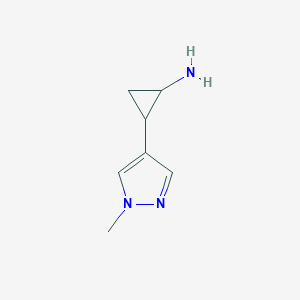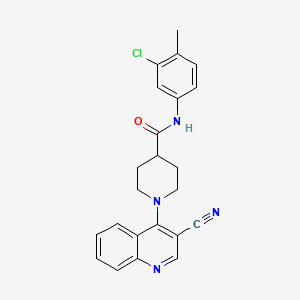![molecular formula C17H13N3O2S3 B2590230 2-(ベンゾ[d]チアゾール-2-イルチオ)-N-((5-(チオフェン-2-イル)イソキサゾール-3-イル)メチル)アセトアミド CAS No. 1207047-47-9](/img/structure/B2590230.png)
2-(ベンゾ[d]チアゾール-2-イルチオ)-N-((5-(チオフェン-2-イル)イソキサゾール-3-イル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiophene ring, and an isoxazole ring
科学的研究の応用
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the thiophene and isoxazole rings through various coupling reactions. The final step often involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
作用機序
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Shares the benzo[d]thiazole core but lacks the thiophene and isoxazole rings.
2-(thiophen-2-yl)benzo[d]thiazole: Contains both the benzo[d]thiazole and thiophene rings but lacks the isoxazole ring.
N-(benzo[d]thiazol-2-yl)acetamide: Similar structure but without the thiophene and isoxazole rings.
Uniqueness
2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-16(10-24-17-19-12-4-1-2-5-14(12)25-17)18-9-11-8-13(22-20-11)15-6-3-7-23-15/h1-8H,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHOJMGEWSQRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
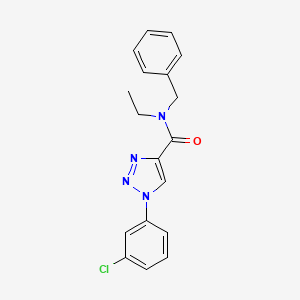
![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)
![N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2590151.png)
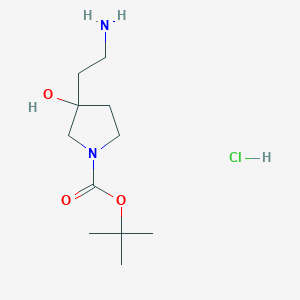
![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2590154.png)
![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)
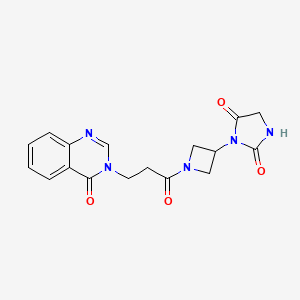
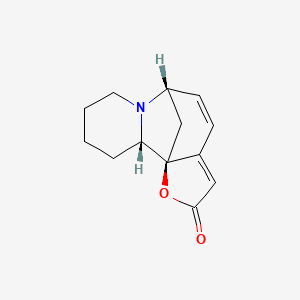

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2590163.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)
